Humulon is a natural product found in Humulus lupulus with data available.
Humulone
CAS No.: 26472-41-3
Cat. No.: VC21346530
Molecular Formula: C21H30O5
Molecular Weight: 362.5 g/mol
Purity: >98% by HPLC
* For research use only. Not for human or veterinary use.

CAS No. | 26472-41-3 |
---|---|
Molecular Formula | C21H30O5 |
Molecular Weight | 362.5 g/mol |
IUPAC Name | (6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one |
Standard InChI | InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1 |
Standard InChI Key | VMSLCPKYRPDHLN-OAQYLSRUSA-N |
Isomeric SMILES | CC(C)CC(=O)C1=C(C(=C([C@@](C1=O)(CC=C(C)C)O)O)CC=C(C)C)O |
SMILES | CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O |
Canonical SMILES | CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O |
Boiling Point | 414.06°C (rough estimate) |
Melting Point | 65-66.5℃ |
Chemical Structure and Properties
Molecular Structure
Humulone is a phloroglucinol derivative featuring three isoprenoid side-chains: two prenyl groups and one isovaleryl group . Its molecular formula is C21H30O5 with a molecular weight of 362.5 g/mol . The compound's official IUPAC name is (6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one, which precisely describes its complex structure . The acidity of humulone is attributed to the ring enol moieties that have a vinylogous relationship with the ring and side chain carbonyl functional groups .
Classification and Related Compounds
Humulone belongs to several chemical classifications simultaneously:
Table 1: Alpha Acids Found in Hop Resin
Alpha Acid | Structure Variation | Relative Abundance |
---|---|---|
Humulone | Standard structure | Major component |
Cohumulone | Modified side chain | Significant |
Adhumulone | Modified side chain | Minor component |
Prehumulone | Modified side chain | Trace amounts |
Posthumulone | Modified side chain | Trace amounts |
Biosynthesis and Laboratory Synthesis
Natural Biosynthesis
The biosynthesis of humulone in Humulus lupulus has been determined through INADEQUATE 2D Nuclear Magnetic Resonance (NMR) studies. The process begins with an isovaleryl-CoA unit and three malonyl-CoA units catalyzed by phlorovalerophenone synthase . This enzymatic reaction yields the benzenoid 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one . The biosynthetic pathway then incorporates dimethylallyl pyrophosphate (DMAPP) obtained from the deoxyxylulose pathway. The prenylation of the benzenoid intermediate with two DMAPP molecules ultimately results in the formation of humulone with the molecular formula C21H30O5 .
The biosynthetic pathway can be summarized by the following reactions:
-
isovaleryl-CoA + 3 malonyl-CoA → 4 CoASH + 3 CO2 + 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one
-
3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one + 2 DMAPP → C21H30O5 (humulone)
Laboratory Synthesis
Humulone can be synthesized in laboratory settings through a sequence of chemical reactions. The process begins with the acylation of benzene-1,2,3,5-tetrol with isovaleryl chloride, producing 2,3,4,6-tetrahydroxyisovalerophenone as an intermediate compound . This intermediate then undergoes prenylation with 1-bromo-3-methyl-2-butene, resulting in the formation of humulone . This synthetic pathway provides a means to obtain pure humulone for research purposes without the need for extraction and separation from natural hop resins.
Analytical Methods
HPLC Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) represents a principal method for analyzing humulone and other alpha and beta acids in hops. The technique allows for the quantification of individual compounds or groups of structurally similar acids . Under typical separation conditions, cohumulone elutes first, followed by a peak comprising co-eluting humulone and adhumulone, then colupulone, and finally co-eluting lupulone and adlupulone .
Table 2: Typical HPLC Elution Order of Hop Acids
Elution Order | Compound(s) | Classification |
---|---|---|
1 | Cohumulone | Alpha acid |
2 | Humulone + Adhumulone | Alpha acids |
3 | Colupulone | Beta acid |
4 | Lupulone + Adlupulone | Beta acids |
Quantification Methods
The quantification of humulone in hop samples typically involves creating calibration curves based on peak areas from HPLC chromatograms. The concentration is usually reported as a percentage by weight (% w/w) in the original hop sample . Due to co-elution with adhumulone under many HPLC conditions, humulone is often quantified together with adhumulone, and the combined concentration is reported. The total alpha acid content is calculated by adding the concentrations of all alpha acid analogues present in the sample .
Treatment | Sleep Latency | Sleep Duration |
---|---|---|
Pentobarbital Control | Baseline | Baseline |
Pentobarbital + Humulone (10 mg/kg) | No significant change | No significant change |
Pentobarbital + Humulone (20 mg/kg) | Decreased (p < 0.01) | Increased (p < 0.001) |
Ethanol Control | Baseline | Baseline |
Ethanol + Humulone (10 mg/kg) | No significant change | Increased (p < 0.05) |
Ethanol + Humulone (20 mg/kg) | No significant change | Increased (p < 0.001) |
Role in Brewing Process
Isomerization During Brewing
During the brewing process, humulone undergoes thermal isomerization to form cis- and trans-isohumulone . This transformation is crucial for beer production as the isomerized forms (iso-alpha acids) are significantly more soluble than the original humulone at the pH levels typically found in brewing . The isomerization process also enhances the bitter properties that balance the sweetness derived from malted barley in beer.
Contribution to Beer Properties
Recent Research Developments
Receptor Subtype Specificity
Recent studies have revealed important insights into humulone's interaction with different GABA A receptor subtypes. Research has shown that humulone modulates [³H]EBOB binding in recombinant α6β3δ receptors with exceptionally higher potency compared to α6β3γ2 and α6β3 subtypes . The incorporation of the δ subunit led to an increase in humulone potency by 5.8 and 6.7 fold compared to α6β3γ2 and α6β3 receptors, respectively . These findings indicate a key role of the δ subunit in mediating humulone's low micromolar effects on extrasynaptic GABA A receptors, which are important targets for anesthetics, sleep-promoting drugs, neurosteroids, and alcohol .
Table 4: Humulone Potency at Different GABA A Receptor Subtypes
Receptor Subtype | Relative Potency | Notes |
---|---|---|
α6β3δ | Highest | Enhanced by δ subunit |
α6β3γ2 | 5.8× lower than α6β3δ | Moderate potency |
α6β3 | 6.7× lower than α6β3δ | Lowest potency of tested subtypes |
Synergistic Effects
Research has also investigated potential synergistic effects between humulone and other compounds present in beer, particularly ethanol and other hop components. Studies using [³H]EBOB binding assays in native and recombinant GABA A receptors suggest that humulone's activity can be enhanced by ethanol and other GABA A receptor-active hop modulators . These findings may explain the enhanced sedative effects sometimes observed with hopped alcoholic beverages compared to non-hopped alternatives.
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